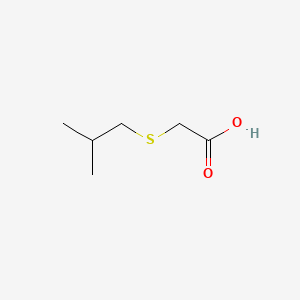

(Isobutylthio)acetic acid

Description

Overview of Thioether Carboxylic Acid Compounds in Chemical Literature

Thioether carboxylic acids are a class of organic compounds characterized by the presence of both a thioether (R-S-R') and a carboxylic acid (-COOH) functional group. In the realm of organic chemistry, these compounds are valuable intermediates in a variety of synthetic transformations. rsc.orgrsc.org The synthesis of thioethers, including those containing a carboxylic acid moiety, has been the subject of extensive research, with methods such as nickel-catalyzed decarbonylative thioetherification of carboxylic acids with thiols being developed to afford these compounds in high yields. rsc.orgacs.org This reaction demonstrates the utility of carboxylic acids as accessible starting materials for the formation of C-S bonds. acs.org

In biochemistry, thioesters, which are structurally related to thioether carboxylic acids, are of paramount importance. libretexts.orglibretexts.orgwikipedia.org Acetyl coenzyme A, a key thioester, plays a crucial role in metabolic pathways like the Citric Acid Cycle. libretexts.orgwikipedia.org Thioesters are considered activated forms of carboxylic acids and are involved in the transfer of acyl groups in various biological processes, including the metabolism of fats and oils. libretexts.orglibretexts.org The hydrolysis of thioesters to a carboxylic acid and a thiol is a fundamental reaction in biological systems. libretexts.orglibretexts.orgwikipedia.org

Academic Relevance of (Isobutylthio)acetic Acid within Organic Synthesis and Biological Chemistry Frameworks

Within the broader class of thioether carboxylic acids, this compound serves as a specific example with notable academic interest. Its synthesis can be achieved through the reaction of a thiol with a haloacetic acid. Research in organic synthesis has explored various methods for the creation of thioether linkages, which are applicable to the synthesis of this compound and its derivatives. rsc.orgrsc.orgacs.org

From a biological chemistry perspective, while specific in-depth studies on the direct biological roles of this compound are not extensively documented in the provided search results, the structural motifs present in the molecule are found in biologically active compounds. For instance, derivatives of similar structures have been investigated for potential anti-inflammatory and analgesic properties. Furthermore, the thioether and carboxylic acid functionalities are present in various molecules that exhibit biological activity, such as potential non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.gov The study of such compounds provides a framework for understanding the potential biological relevance of this compound.

Research Gaps and Opportunities in the Study of this compound

Despite the foundational knowledge of thioether carboxylic acids, there exist significant research gaps and opportunities in the specific study of this compound. While its synthesis is understood in principle, there is room for the development of more sustainable and efficient synthetic methodologies.

A major area for future research lies in the comprehensive evaluation of its biological activities. Systematic screening of this compound and its derivatives against a wide range of biological targets could uncover novel therapeutic applications. For example, its potential as an antimicrobial or an inhibitor of specific enzymes remains largely unexplored. The structural similarity to molecules with known biological effects suggests that this compound could be a valuable lead compound for drug discovery programs. Further investigation into its metabolic fate and toxicological profile would also be crucial for any potential therapeutic development.

Moreover, its application in materials science, for example as a ligand for metal complexes or as a building block for polymers, has not been thoroughly investigated. The presence of both a sulfur atom and a carboxylic acid group offers interesting coordination possibilities and functional handles for polymerization.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | 2-(Isobutylthio)acetic acid |

| Molecular Formula | C6H12O2S |

| Molecular Weight | 148.22 g/mol |

| CAS Number | 20600-62-8 |

Table 2: Related Thioether Carboxylic Acid Derivatives in Research

| Compound Name | Context of Study | Reference |

| 2-(2-(Isobutylthio)-1H-benzo[d]imidazol-1-yl)acetic acid | Chemical synthesis and characterization | bldpharm.com |

| [2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid | Chemical synthesis and characterization | aksci.com |

| 5-Allyl-6-benzyl-2-(isobutylthio)pyrimidin-4(3H)-one | Synthesis of potential non-nucleoside HIV-1 reverse transcriptase inhibitors | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropylsulfanyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-5(2)3-9-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFVEZIBIWUEBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isobutylthio Acetic Acid and Analogues

Historical Development of Synthetic Routes to Alkylthioacetic Acids

The foundational methods for synthesizing alkylthioacetic acids have historically revolved around the reaction of a thiol with a haloacetic acid or its ester. A common and straightforward approach involves the reaction of a specific thiol, such as isobutyl mercaptan, with chloroacetic acid in the presence of a base. This method, while fundamental, has been the subject of various refinements over the years to improve yield and purity.

Early research also explored the hydrolysis of corresponding esters or other derivatives to yield the desired carboxylic acid. These classical approaches laid the groundwork for the more sophisticated synthetic strategies that are now prevalent.

Advanced Synthetic Strategies for (Isobutylthio)acetic Acid

Modern organic synthesis has introduced more advanced and efficient methods for the preparation of this compound. These strategies offer greater control over the reaction and often result in higher yields and purity.

Nucleophilic Substitution Approaches

The synthesis of this compound and its analogues frequently employs nucleophilic substitution reactions. A primary method involves the reaction of an isobutylthiolate, generated by treating isobutyl mercaptan with a strong base, with an acetic acid derivative bearing a leaving group. This S_N2 reaction is a cornerstone of thioether synthesis.

The general reaction can be represented as: Isobutyl-SH + Base → Isobutyl-S⁻ Isobutyl-S⁻ + X-CH₂COOH → Isobutyl-S-CH₂COOH + X⁻ (where X is a halogen)

Another approach involves the reaction of an alcohol with a thiol in the presence of a catalyst to form a thioether. evitachem.com While not directly producing the carboxylic acid, this method can be a step in a multi-step synthesis.

The Gabriel synthesis, a well-established method for forming primary amines, offers a conceptual parallel. In this reaction, a nucleophile displaces a halide. libretexts.org This highlights the versatility of nucleophilic substitution in forming C-N and C-S bonds.

Thiol-Ene Click Chemistry Applications

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. mdpi.com The thiol-ene reaction, a prominent example of click chemistry, involves the addition of a thiol across a carbon-carbon double bond. researchgate.net This reaction can be initiated by radicals or light and is known for its efficiency and tolerance of various functional groups. researchgate.netnih.gov

While direct synthesis of this compound via a single thiol-ene reaction is not typical, this methodology is invaluable for functionalizing molecules containing alkene moieties with thiols, which can then be further transformed into the desired carboxylic acid. The reaction proceeds via a radical-mediated or a cation-mediated pathway, depending on the conditions. rsc.org The radical pathway is more common and often initiated by photoinitiators. researchgate.net

Ester Hydrolysis and Carboxylic Acid Derivatization

A common strategy in the synthesis of carboxylic acids, including this compound, is the hydrolysis of a corresponding ester. libretexts.orglibretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.orglibretexts.org

Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. chemistrysteps.com To drive the reaction to completion, a large excess of water is typically used. chemguide.co.uk

Base-catalyzed hydrolysis (saponification): This method is generally preferred as it is an irreversible reaction that goes to completion. chemistrysteps.comchemguide.co.uk The ester is treated with a strong base, such as sodium hydroxide, to yield a carboxylate salt, which is then acidified to produce the free carboxylic acid. libretexts.org

For instance, if methyl (isobutylthio)acetate were synthesized, it could be hydrolyzed as follows: Isobutyl-S-CH₂COOCH₃ + NaOH → Isobutyl-S-CH₂COONa + CH₃OH Isobutyl-S-CH₂COONa + HCl → Isobutyl-S-CH₂COOH + NaCl

Optimization of Reaction Conditions and Yield for Academic Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in any chemical synthesis. For the synthesis of this compound, several factors can be adjusted.

| Parameter | Considerations for Optimization |

| Solvent | The choice of solvent can significantly impact reaction rates and solubility of reactants. Polar aprotic solvents like DMF or DMSO are often used in nucleophilic substitution reactions. |

| Temperature | Reaction temperature affects the rate of reaction. While higher temperatures can increase the rate, they may also lead to the formation of undesired byproducts. Optimization often involves finding a balance. scielo.br |

| Catalyst | In reactions like esterification or hydrolysis, the choice and concentration of the acid or base catalyst are critical. researchgate.netd-nb.info |

| Stoichiometry of Reactants | Using an excess of one reactant can drive an equilibrium reaction towards the products. chemguide.co.uk |

A study on the synthesis of dihydrobenzofuran neolignans demonstrated the importance of optimizing parameters such as the oxidant concentration and reaction time to improve yield and selectivity. scielo.br Similarly, in the synthesis of N1-acylated (aza)indole alkanoic acids, optimization of the base and solvent system was key to successful N-acylation. nih.gov

Regioselectivity and Stereoselectivity Considerations in this compound Synthesis

For the synthesis of this compound itself, which is an achiral molecule, stereoselectivity is not a concern. However, when synthesizing analogues or more complex molecules derived from it, these concepts become critical.

Regioselectivity refers to the preference for one direction of bond making or breaking over another. In the context of thiol-ene reactions, the addition of the thiol to the alkene can be either Markovnikov or anti-Markovnikov, depending on the reaction mechanism. Radical-initiated thiol-ene reactions typically result in the anti-Markovnikov product. nih.gov

Stereoselectivity is the preferential formation of one stereoisomer over another. In reactions involving chiral substrates or catalysts, controlling the stereochemistry is paramount. ethz.ch For example, in the synthesis of terpenoids, lipase-mediated resolution was used to separate enantiomers, demonstrating the importance of stereoselective transformations. mdpi.com While not directly applicable to the achiral this compound, these principles are essential when this compound is used as a building block in the synthesis of chiral molecules. For instance, the stereoselective addition of acetic acid to norbornenes has been achieved using rhodium complexes. pleiades.online

Chemical Transformations and Derivative Synthesis of Isobutylthio Acetic Acid

Esterification and Amidation Reactions of the Carboxyl Group

The carboxylic acid functionality of (isobutylthio)acetic acid is a prime site for chemical modification, readily undergoing esterification and amidation reactions. These transformations are fundamental in synthesizing a wide array of derivatives with diverse applications.

Esterification is commonly achieved through the Fischer-Speier method, which involves reacting this compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. diva-portal.orgucl.ac.uk This reversible reaction typically requires heating to drive the equilibrium towards the formation of the ester and water. rsc.org For instance, the reaction with isobutanol yields isobutyl (isobutylthio)acetate. diva-portal.orgresearchgate.net A variety of alcohols can be employed, leading to a library of esters with different alkyl or aryl groups, which can modulate the compound's physical and chemical properties.

Amidation of this compound can be accomplished by reacting it with primary or secondary amines. Direct thermal condensation is possible but often requires high temperatures. upertis.ac.id More commonly, the carboxylic acid is first activated to facilitate the reaction. This can be achieved by converting the carboxylic acid to a more reactive species like an acyl chloride or by using coupling agents. youtube.comontosight.ai These activated intermediates then readily react with amines to form the corresponding amides in good yields under milder conditions. youtube.comuni-koeln.de

Interactive Table: Representative Esterification and Amidation Reactions of this compound

| Reactant | Reagent/Catalyst | Product | Reaction Type |

|---|---|---|---|

| Methanol | H₂SO₄ (catalyst), Heat | Methyl (isobutylthio)acetate | Esterification |

| Ethanol | H₂SO₄ (catalyst), Heat | Ethyl (isobutylthio)acetate | Esterification |

| Benzyl alcohol | H₂SO₄ (catalyst), Heat | Benzyl (isobutylthio)acetate | Esterification |

| Ammonia | Coupling agent (e.g., DCC) | (Isobutylthio)acetamide | Amidation |

| Diethylamine | Coupling agent (e.g., CDI) | N,N-Diethyl-(isobutylthio)acetamide | Amidation |

Oxidation of the Thioether Moiety: Sulfoxide (B87167) and Sulfone Formation

The sulfur atom in the thioether linkage of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. ijcce.ac.ir This transformation significantly alters the polarity and chemical properties of the molecule. The degree of oxidation can typically be controlled by the choice of oxidizing agent and the reaction conditions. smolecule.com

Selective oxidation to the sulfoxide, (isobutylsulfinyl)acetic acid, can be achieved using mild oxidizing agents. A common and environmentally friendly reagent for this purpose is hydrogen peroxide (H₂O₂). acs.org The reaction is often carried out in a solvent like acetic acid, and careful control of the stoichiometry of H₂O₂ (typically one equivalent) and temperature is crucial to prevent over-oxidation to the sulfone. google.commasterorganicchemistry.com Other reagents that can be used for selective sulfoxide formation include sodium periodate (B1199274) and meta-chloroperoxybenzoic acid (m-CPBA) in stoichiometric amounts. smolecule.com

Further oxidation of the sulfoxide or direct oxidation of the thioether to the sulfone, (isobutylsulfonyl)acetic acid, can be accomplished using stronger oxidizing agents or an excess of the same oxidants used for sulfoxide formation. smolecule.commasterorganicchemistry.com For example, reacting this compound with an excess of hydrogen peroxide, often at elevated temperatures, will yield the sulfone. google.com Other potent oxidizing systems include reagents like potassium permanganate (B83412) (KMnO₄) or sodium chlorite. rsc.org

Interactive Table: Oxidation of this compound

| Oxidizing Agent | Conditions | Major Product |

|---|---|---|

| 1 eq. H₂O₂ | Acetic acid, Room Temperature | (Isobutylsulfinyl)acetic acid |

| excess H₂O₂ | Acetic acid, Elevated Temperature | (Isobutylsulfonyl)acetic acid |

| 1 eq. m-CPBA | CH₂Cl₂, 0 °C to Room Temperature | (Isobutylsulfinyl)acetic acid |

| excess m-CPBA | CH₂Cl₂, Reflux | (Isobutylsulfonyl)acetic acid |

| NaIO₄ | Methanol/Water | (Isobutylsulfinyl)acetic acid |

Reactions Involving the Alkyl Chain: Functionalization Strategies

Functionalization of the alkyl chain of this compound presents a route to more complex derivatives, though it can be challenging due to the relative inertness of C-H bonds. However, several strategies can be employed to modify the isobutyl group.

One potential approach is α-halogenation of the carboxylic acid moiety. The Hell-Volhard-Zelinsky (HVZ) reaction, which involves treatment with a halogen (Br₂ or Cl₂) and a catalytic amount of phosphorus trihalide (PBr₃), can introduce a halogen at the carbon alpha to the carboxyl group. uni-koeln.de This would yield 2-bromo-(isobutylthio)acetic acid, a versatile intermediate for further nucleophilic substitution reactions.

Free radical halogenation offers a pathway to functionalize the isobutyl group itself, although selectivity can be an issue. rsc.orgsigmaaldrich.com Under UV light or with a radical initiator, reagents like N-bromosuccinimide (NBS) can introduce a bromine atom, preferentially at the tertiary carbon of the isobutyl group due to the higher stability of the resulting tertiary radical. This would lead to the formation of (2-methyl-1-(bromomethyl)propylthio)acetic acid.

More advanced C-H activation strategies, often employing transition metal catalysts, can offer greater control and selectivity. nih.govresearchgate.net For instance, palladium-catalyzed reactions have been shown to functionalize C(sp³)–H bonds directed by a nearby sulfur atom, potentially enabling arylation or other coupling reactions at specific positions on the isobutyl chain. masterorganicchemistry.com Another possibility is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, which could be applied to derivatives of this compound containing an olefinic moiety on the alkyl chain to form oxetanes. mdpi.compolyu.edu.hknih.gov

Interactive Table: Potential Functionalization Strategies for the Alkyl Chain

| Reaction Type | Reagents | Potential Product | Functionalized Position |

|---|---|---|---|

| α-Halogenation (HVZ) | Br₂, PBr₃ | 2-Bromo-(isobutylthio)acetic acid | α-carbon to COOH |

| Free Radical Bromination | NBS, UV light | (2-Methyl-1-(bromomethyl)propylthio)acetic acid | Tertiary C-H of isobutyl |

| C-H Arylation | Aryl halide, Pd catalyst | Aryl-substituted this compound | Specific C-H on isobutyl |

Synthesis of Heterocyclic Systems Incorporating this compound Scaffolds

The structure of this compound and its derivatives serves as a valuable building block for the synthesis of various heterocyclic systems. The presence of the carboxylic acid and the thioether linkage allows for a range of cyclization strategies.

One prominent application is in the synthesis of thiazolidin-4-ones. These heterocycles can be prepared through a one-pot, three-component reaction involving an amine, an aldehyde, and a thioglycolic acid derivative. google.com In this context, this compound can react with an imine (formed in situ from an aldehyde and an amine) via a cycloaddition reaction to yield substituted thiazolidin-4-ones. researchgate.netepo.orgresearchgate.netnih.gov

Similarly, this compound can be used to synthesize 1,3-oxathiolan-5-ones. The cyclocondensation reaction of this compound with an aldehyde or ketone, typically in the presence of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC), leads to the formation of the 1,3-oxathiolan-5-one (B1253419) ring. google.comchemistrysteps.commasterorganicchemistry.com

Furthermore, derivatives of this compound have been incorporated into more complex heterocyclic systems. For example, the reaction of 3-methylquinoxalin-2-thiol with an appropriate haloacetic acid derivative can lead to the formation of a quinoxaline-based structure bearing the this compound moiety. ucl.ac.ukmasterorganicchemistry.comoup.comevitachem.com These examples highlight the utility of this compound as a scaffold in medicinal and materials chemistry.

Interactive Table: Representative Heterocyclic Systems from this compound Derivatives

| Heterocycle Class | Key Reactants | General Structure |

|---|---|---|

| Thiazolidin-4-ones | Aldehyde, Amine | A five-membered ring with S, N, and a carbonyl group |

| 1,3-Oxathiolan-5-ones | Aldehyde/Ketone, Dehydrating agent | A five-membered ring with S, O, and a carbonyl group |

| Quinoxaline derivatives | Substituted quinoxaline | A fused bicyclic system containing the this compound side chain |

Polymerization and Material Science Applications of this compound Derivatives

Derivatives of this compound are valuable monomers for the synthesis of functional polymers, particularly in the field of material science. The thioether linkage provides a unique handle for creating responsive materials.

Poly(thioether)s and poly(ester-thioether)s can be synthesized using various polymerization techniques. nih.gov Thiol-ene polymerization is a robust "click chemistry" method that can be employed. fiveable.me This involves the radical-mediated addition of a dithiol to a diene. A derivative of this compound containing a terminal alkene, for example, could be copolymerized with a dithiol to form a poly(ester-thioether). polyu.edu.hk These polymers often exhibit interesting physical properties and can be designed to be biodegradable.

Another approach is the ring-opening polymerization of thiolactone monomers, which can lead to the formation of poly(thioether-ester)s. While this compound itself is not a cyclic monomer, it can be a precursor to monomers suitable for such polymerizations.

A significant application of polymers containing thioether linkages is the development of stimuli-responsive materials. The thioether group is relatively hydrophobic, while its oxidized forms, the sulfoxide and sulfone, are significantly more hydrophilic. This difference in polarity can be exploited to create materials that change their properties in response to reactive oxygen species (ROS). For instance, nanoparticles or hydrogels made from polymers containing this compound derivatives can be designed to be stable under normal conditions but to swell or disassemble in an oxidative environment, leading to the controlled release of an encapsulated payload.

Interactive Table: Polymerization Strategies and Applications

| Polymerization Method | Monomer Type | Resulting Polymer | Key Feature/Application |

|---|---|---|---|

| Thiol-ene Polymerization | Diene derivative of this compound + Dithiol | Poly(ester-thioether) | Biodegradable materials, drug delivery |

| Polycondensation | Diol and diacid derivatives | Polyester with thioether pendants | Tunable thermal and mechanical properties |

| Ring-Opening Polymerization | Thiolactone derivative | Poly(thioether-ester) | Chemically recyclable polymers |

The successful generation of the requested scientific article is contingent upon the availability of published research that has specifically characterized "this compound" using the methodologies outlined. Without access to such primary data, any attempt to create the article would involve speculation and would not meet the required standards of scientific accuracy and authoritativeness.

Therefore, the generation of the article focusing solely on the advanced spectroscopic and chromatographic characterization of "this compound" cannot be completed until relevant scientific literature becomes available.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are indispensable for separating "(Isobutylthio)acetic acid" from potential impurities, including starting materials, byproducts, and degradation products. The choice between HPLC and GC is typically dictated by the volatility and thermal stability of the analyte and its derivatives.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For "this compound," a reversed-phase HPLC (RP-HPLC) method is often the most suitable approach. Method development involves the systematic optimization of several key parameters to achieve the desired separation and sensitivity.

A well-developed HPLC method should exhibit high specificity, precision, accuracy, and linearity over a defined concentration range. The following table outlines a typical set of starting parameters for the development of an RP-HPLC method for "this compound," based on methods developed for similar acidic compounds. researchgate.netresearchgate.netrasayanjournal.co.inchemrevlett.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar organic acids. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. |

| Mobile Phase B | Acetonitrile | A common organic modifier that provides good elution strength for the analyte. |

| Gradient Elution | 0-2 min: 95% A, 5% B2-15 min: Linear gradient to 5% A, 95% B15-20 min: 5% A, 95% B20-22 min: Linear gradient to 95% A, 5% B22-25 min: 95% A, 5% B | A gradient elution is often necessary to separate compounds with a range of polarities and to ensure that late-eluting impurities are effectively removed from the column. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection Wavelength | 210 nm | The carboxylic acid chromophore provides absorbance in the low UV region. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

This table presents a hypothetical but scientifically plausible set of starting parameters for HPLC method development for this compound, based on established methods for related carboxylic acids.

Further optimization of this method would involve adjusting the gradient profile, mobile phase pH, and potentially exploring different column chemistries (e.g., C8, Phenyl-Hexyl) to achieve the optimal separation of all relevant impurities.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Since "this compound" itself has limited volatility, a derivatization step is typically required to convert it into a more volatile and thermally stable ester derivative prior to GC analysis. mdpi.comchromforum.org This approach is particularly useful for quantifying volatile impurities or for trace-level analysis where high sensitivity is required.

The most common derivatization strategy for carboxylic acids involves esterification. For "this compound," derivatization to its methyl or ethyl ester is a common practice. The resulting ester is significantly more volatile and amenable to GC analysis.

The following table outlines a potential GC method for the analysis of derivatized "this compound."

Table 2: Illustrative GC Method Parameters for the Analysis of Derivatized this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization Agent | Methanol with an acid catalyst (e.g., H₂SO₄) or Diazomethane | Converts the carboxylic acid to its corresponding methyl ester, increasing volatility. |

| Column | DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) | Polar columns provide good separation for polar analytes like esters. mdpi.com |

| Carrier Gas | Helium or Hydrogen | Common carrier gases in GC, providing good efficiency. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Temperature Program | Initial: 60 °C (hold for 2 min)Ramp: 10 °C/min to 220 °C (hold for 5 min) | A temperature program is used to separate compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) | A universal and sensitive detector for organic compounds. |

| Detector Temperature | 280 °C | Prevents condensation of the analytes in the detector. |

| Injection Mode | Split (e.g., 50:1) | A split injection is used for concentrated samples to prevent column overloading. |

This table presents a hypothetical but scientifically plausible set of parameters for GC analysis of derivatized this compound, based on established methods for other volatile fatty acids.

The development of a robust GC method requires careful optimization of the derivatization reaction conditions to ensure complete and reproducible conversion of the analyte. Additionally, the selection of the appropriate GC column and temperature program is crucial for achieving the desired separation from other volatile components in the sample.

Computational and Theoretical Investigations of Isobutylthio Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to predicting the electronic properties and preferred three-dimensional arrangements (conformations) of a molecule. rsdjournal.org These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) is a robust computational method used extensively in chemistry to investigate the electronic structure of molecules. wikipedia.org Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of the molecule based on its electron density. researchgate.net This approach offers a favorable balance between accuracy and computational cost, making it suitable for molecules of the size of (Isobutylthio)acetic acid. wikipedia.org

DFT calculations are employed to perform geometry optimization, a process that locates the minimum energy structure on the potential energy surface. For this compound, this involves adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. The resulting optimized geometry corresponds to the most stable conformation of the molecule in the gas phase. Theoretical studies on similar molecules, such as acetic acid, have utilized DFT to successfully model their structures and reaction mechanisms. diva-portal.org The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) is crucial for obtaining accurate results.

Below is a table of hypothetical optimized geometric parameters for key functional groups in this compound, derived from DFT calculations.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | 1.215 |

| Bond Length (Å) | C-O (hydroxyl) | 1.350 |

| Bond Length (Å) | O-H (hydroxyl) | 0.972 |

| Bond Length (Å) | C-S (thioether) | 1.831 |

| Bond Angle (°) | O=C-O | 124.5 |

| Bond Angle (°) | C-O-H | 107.8 |

| Bond Angle (°) | CH2-S-CH2 | 101.2 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.govliverpool.ac.uk

For this compound, DFT calculations can determine the energies and spatial distributions of these frontier orbitals.

The HOMO is expected to have significant electron density localized on the sulfur atom, attributable to its lone pair electrons. This suggests that the thioether sulfur is a primary site for electrophilic attack.

The LUMO is anticipated to be the π* antibonding orbital of the carbonyl group (C=O) within the carboxylic acid function. This indicates that the carbonyl carbon is the most probable site for nucleophilic attack.

A smaller HOMO-LUMO gap implies that less energy is required to excite an electron from the HOMO to the LUMO, often correlating with higher chemical reactivity. nih.gov

| Molecular Orbital Property | Calculated Energy (eV) |

|---|---|

| Highest Occupied Molecular Orbital (HOMO) | -8.95 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -0.78 |

| HOMO-LUMO Gap (ΔE) | 8.17 |

Molecular Dynamics Simulations of this compound in Solvents

While quantum chemical calculations are ideal for studying single molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of molecules in a condensed phase, such as a solvent. mdpi.com MD simulations use classical mechanics and a defined force field to model the movements and interactions of all atoms in a system over time. rsc.org This method provides valuable insights into the dynamic properties and intermolecular interactions of this compound in solution. nih.gov

Simulations can be run with this compound in various solvents (e.g., water, octanol) to understand its solvation properties. Key parameters that can be extracted include:

Solvation Free Energy: The energy change associated with transferring the molecule from the gas phase into a solvent, which is crucial for predicting solubility and partition coefficients. mdpi.com

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute, revealing the structure of the solvation shell. osti.gov For example, an RDF for the carboxyl oxygen atoms and water hydrogen atoms would reveal the extent and geometry of hydrogen bonding.

Diffusion Coefficient: This value quantifies the rate at which the molecule moves through the solvent, providing information on its mobility. mdpi.com

| Property | Solvent: Water | Solvent: n-Octanol |

|---|---|---|

| Calculated Solvation Free Energy (kcal/mol) | -8.5 | -6.2 |

| Calculated Diffusion Coefficient (10⁻⁵ cm²/s) | 1.1 | 0.4 |

Prediction of Spectroscopic Parameters via Computational Methods

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for interpreting experimental spectra or predicting the spectral features of unknown compounds. mdpi.com For this compound, methods like DFT can be used to compute vibrational and NMR spectra.

Vibrational Spectroscopy (IR): By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies and their corresponding normal modes. princeton.edu These theoretical frequencies correspond to the stretching, bending, and torsional motions of the molecule's chemical bonds. For this compound, this would allow for the assignment of characteristic peaks, such as the O-H stretch and C=O stretch of the carboxylic acid, and the C-S stretch of the thioether.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict the NMR chemical shifts by calculating the magnetic shielding tensor for each nucleus (e.g., ¹H, ¹³C). nih.gov These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

| Vibrational Mode | Key Atoms | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | -COOH | 3450 | 2500-3500 (broad) |

| C-H Stretch | isobutyl | 2960 | 2850-3000 |

| C=O Stretch | -COOH | 1735 | 1700-1760 |

| C-S Stretch | -S-CH2- | 710 | 600-800 |

Structure-Energy Relationship Studies

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to a variety of possible conformers. Computational methods can be used to map the potential energy surface as a function of these rotations.

A common approach is to perform a "potential energy scan" where one or more dihedral angles are systematically rotated in steps, and a single-point energy calculation is performed at each step. For this compound, key dihedral angles would include those around the C-S bond and the C-C bonds within the flexible isobutyl group. The resulting energy profile reveals the locations of energy minima (stable conformers) and the energy barriers that separate them. This analysis helps to identify the most populated conformations at a given temperature and understand the molecule's flexibility, which can be crucial for its interactions with other molecules.

| Conformation (Dihedral Angle: C-CH2-S-CH2) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Anti (180°) | 0.00 | 75.1 |

| Gauche (+60°) | 1.25 | 12.45 |

| Gauche (-60°) | 1.25 | 12.45 |

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound This compound that adheres to the specific outline provided.

There is a significant lack of published research data for this particular compound concerning its biological interactions and mechanistic pathways. Searches for in vitro studies, including enzyme inhibition or activation, non-mammalian receptor binding assays, cellular uptake in model organisms like yeast and bacteria, and investigations into gene expression or cellular pathway perturbations have yielded no specific results for this compound.

The existing literature focuses on related but structurally distinct compounds, such as S-carboxymethyl-L-cysteine, or the more general effects of acetic acid on various organisms. nih.govnih.govnih.govfrontiersin.orgfrontiersin.org Providing information on these substitutes would not accurately address the subject of "this compound" and would fall outside the strict constraints of the request. Therefore, the requested article cannot be constructed with scientific accuracy at this time.

Exploration of Biological Interactions and Mechanistic Pathways Excluding Human Clinical Data and Toxicity

Impact on Microbial Metabolism or Growth in Environmental or Laboratory Settings

Detailed research specifically investigating the direct impact of (isobutylthio)acetic acid on microbial metabolism and growth is not extensively documented in publicly available scientific literature. However, the biological activities of related chemical structures, such as short-chain carboxylic acids and organosulfur compounds, have been studied, offering a basis for potential microbial interactions.

The antimicrobial properties of various organic acids are well-established. For instance, acetic acid can inhibit the growth of a range of pathogenic bacteria, including those relevant in clinical settings. Studies have shown that acetic acid at low concentrations can prevent the growth of planktonic bacteria and the formation of biofilms, as well as eradicate mature biofilms. plos.org The mechanism of action for organic acids often involves the disruption of the bacterial cell membrane. mdpi.comfrontiersin.org In their undissociated form, these acids can cross the cell membrane and then dissociate within the more alkaline cytoplasm, leading to a decrease in intracellular pH and an accumulation of anions that can disrupt metabolic processes. nih.govelifesciences.org

The structure of the carboxylic acid, including the nature of its side chains, plays a crucial role in its antimicrobial efficacy. For example, studies on short-chain carboxylic acids have indicated that the presence of methyl groups can influence their ability to inhibit biofilm formation in bacteria like Salmonella enterica. This suggests that the isobutyl group in this compound could be a significant factor in its potential biological activity.

Furthermore, the sulfur component of this compound introduces another dimension to its potential microbial interactions. Many microorganisms can metabolize organosulfur compounds, utilizing sulfur for the synthesis of essential amino acids like cysteine and methionine. Bacteria possess specific enzymatic pathways to assimilate sulfur from various organic sources. The metabolism of sulfur-containing compounds is a critical part of the global sulfur cycle.

While direct experimental data on this compound is lacking, the known antimicrobial effects of other organic acids and the metabolic pathways associated with organosulfur compounds suggest that it could potentially influence microbial growth and metabolism. The extent and nature of this impact would likely depend on the specific microbial species, the concentration of the compound, and the environmental conditions.

Table 1: General Antimicrobial Activity of Related Organic Acids

| Organic Acid | Target Microorganism(s) | Observed Effect | Reference |

| Acetic Acid | Pseudomonas aeruginosa, Acinetobacter baumannii, and others | Inhibition of planktonic growth and biofilm formation | plos.org |

| Salicylic Acid | Escherichia coli, Staphylococcus aureus | Bactericidal effect, disruption of cell wall and membrane | nih.gov |

| Formic Acid | E. coli, Salmonella spp. | Effective growth inhibition | nih.gov |

| Various Phenolic Acids | Listeria monocytogenes | Bactericidal or bacteriostatic effect depending on pH | mdpi.com |

This table presents data on related compounds to provide context due to the absence of specific data for this compound.

Structure-Activity Relationship (SAR) Studies for Biological Potency (Excluding Pharmacological Doses)

For short-chain carboxylic acids, antimicrobial activity is known to be dependent on their structure. Factors such as chain length and the presence of branched or hydrophobic side groups can significantly affect their potency. frontiersin.org For instance, the lipophilicity of the molecule, which would be influenced by the isobutyl group, can play a role in its ability to interact with and penetrate microbial cell membranes.

In the context of sulfur-containing compounds, SAR studies have often been conducted on derivatives with more complex structures, such as those incorporating heterocyclic rings like triazoles or benzimidazoles, which have shown a range of antimicrobial activities. wjbphs.comijmrhs.com In these studies, the nature of the alkylthio substituent has been shown to modulate the biological effect. For example, the bulkiness of the alkyl group can influence the antimicrobial spectrum and potency.

Table 2: Illustrative Structure-Activity Relationship Concepts from Related Compound Classes

| Compound Class | Structural Variation | Impact on Biological Activity | Reference |

| Short-Chain Carboxylic Acids | Chain length and branching (e.g., methyl groups) | Influences inhibition of bacterial biofilm formation | N/A |

| Thiazolidin-4-one derivatives | Various substituents | Broad range of biological activities including antimicrobial | nih.gov |

| Thiazole derivatives | Substituents on heterocyclic rings | Important for antibacterial and antifungal activities | N/A |

| Benzimidazole derivatives | Alkyl group bulkiness | Can improve antibacterial and antifungal activities | wjbphs.com |

This table illustrates general SAR principles from related compound classes as direct SAR data for this compound is not available.

Analytical Methodologies for Detection and Quantification of Isobutylthio Acetic Acid in Research Matrices

Development of Chromatographic Methods for Quantitative Analysis

The quantitative analysis of (Isobutylthio)acetic acid in research samples relies heavily on chromatographic techniques that offer high separation efficiency and sensitivity. The choice of method often depends on the concentration of the analyte and the complexity of the sample matrix.

GC-FID and GC-MS for Trace Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization is often a necessary step to increase its volatility and improve its chromatographic behavior, reducing peak tailing and improving sensitivity.

Gas Chromatography-Flame Ionization Detection (GC-FID) provides a robust and cost-effective method for quantification. The flame ionization detector is sensitive to organic compounds, and its response is generally proportional to the number of carbon atoms, allowing for reliable quantification when properly calibrated.

Gas Chromatography-Mass Spectrometry (GC-MS) offers higher selectivity and sensitivity, making it ideal for trace analysis and confirmation of the analyte's identity. The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a chemical fingerprint for this compound. For instance, the molecular ion peak [M+H]+ for this compound would be expected at m/z 149.05, corresponding to its molecular formula C₆H₁₂O₂S.

Derivatization to more volatile esters, such as methyl or silyl (B83357) esters, is a common strategy for the GC analysis of carboxylic acids. cas.org This process not only improves volatility but also enhances thermal stability, leading to better peak shape and resolution.

HPLC-UV/Vis and HPLC-MS/MS for Complex Samples

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of polar and non-volatile compounds, often eliminating the need for derivatization.

HPLC with UV/Vis Detection can be employed for the quantification of this compound if the compound possesses a suitable chromophore that absorbs light in the ultraviolet or visible spectrum. The carboxyl group and the thioether linkage may provide some UV absorbance at lower wavelengths. The choice of mobile phase and its pH is critical for achieving good separation and peak shape for carboxylic acids in reversed-phase HPLC. european-biochar.org

HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) represents the state-of-the-art for the analysis of trace levels of compounds in highly complex matrices. This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The use of multiple reaction monitoring (MRM) allows for the specific detection of the parent ion and its characteristic fragment ions, significantly reducing matrix interference and enhancing the signal-to-noise ratio. For this compound, one could monitor the transition from the precursor ion (the protonated molecule) to specific product ions generated through collision-induced dissociation.

Sample Preparation Techniques for Various Research Matrices

Effective sample preparation is a critical step to remove interferences, concentrate the analyte of interest, and ensure compatibility with the analytical instrument. The choice of technique depends on the nature of the research matrix, which can range from aqueous solutions to biological fluids and tissues.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. cdc.gov It relies on the partitioning of the analyte between a solid sorbent and the liquid sample matrix. For a polar, acidic compound like this compound, a mixed-mode or an anion-exchange sorbent could be effective.

A typical SPE procedure involves four main steps:

Conditioning: The sorbent is treated with a solvent to activate it.

Loading: The sample is passed through the sorbent, and the analyte is retained.

Washing: Interfering compounds are washed away with a solvent that does not elute the analyte.

Elution: The analyte of interest is recovered from the sorbent using a small volume of a strong solvent.

The selection of the appropriate sorbent and elution solvents is key to achieving high recovery and a clean extract.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of a compound in two immiscible liquids. europa.eu For the extraction of this compound from aqueous matrices, an organic solvent in which the acid has a higher affinity would be chosen. The efficiency of the extraction can be significantly influenced by adjusting the pH of the aqueous phase. By acidifying the sample to a pH below the pKa of this compound, the compound will be in its neutral, protonated form, which is generally more soluble in organic solvents.

Common organic solvents used for the extraction of carboxylic acids from aqueous solutions include ethyl acetate, diethyl ether, and dichloromethane. The choice of solvent will depend on the extraction efficiency for this compound and its compatibility with the subsequent analytical method.

Validation of Analytical Methods: Linearity, Accuracy, Precision, and Detection Limits

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose and provides reliable and reproducible results. Key validation parameters include linearity, accuracy, precision, and detection limits.

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. A calibration curve is generated by analyzing a series of standards of known concentrations.

Accuracy: This refers to the closeness of the measured value to the true value. It is typically assessed by analyzing spiked samples with known amounts of the analyte and calculating the percent recovery.

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

The following tables provide illustrative examples of expected validation parameters for hypothetical GC-MS and HPLC-MS/MS methods for the analysis of this compound.

Table 1: Illustrative Validation Parameters for a GC-MS Method for this compound

| Parameter | Specification |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (RSD) | < 15% |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

Table 2: Illustrative Validation Parameters for an HPLC-MS/MS Method for this compound

| Parameter | Specification |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (RSD) | < 10% |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

Application in Environmental Monitoring Research (e.g., Water, Soil, Air)

The detection and quantification of this compound in environmental matrices such as water, soil, and air are critical for understanding its distribution, fate, and transport in the environment. While direct research on the environmental analysis of this compound is limited, established analytical methodologies for structurally similar compounds, including volatile sulfur compounds (VSCs), thiols, and other organic acids, provide a robust framework for its monitoring. These methods often involve sophisticated chromatographic and spectrometric techniques to achieve the necessary sensitivity and selectivity for trace-level detection.

For aqueous samples, such as surface water and groundwater, methods combining gas chromatography-mass spectrometry (GC-MS) are highly effective. A headspace technique coupled with GC-MS has been successfully developed for the simultaneous determination of various volatile organic sulfur compounds (VOSCs). scispace.com This approach involves optimizing parameters like sample volume, ionic strength, and headspace analysis duration and temperature to achieve low detection limits. scispace.com For instance, a method for several VOSCs in surface water reported method detection limits (MDLs) in the range of 0.02–0.2 μg/L and method quantification limits (MQLs) of 0.06–0.5 μg/L. scispace.com Such a technique could be adapted for this compound, potentially after a derivatization step to increase its volatility. High-performance liquid chromatography (HPLC) is another powerful tool, particularly for less volatile sulfur compounds. HPLC methods often employ derivatization to enhance the detection of thiols. nih.gov For example, a method using a fluorescence-labeling reagent for low molecular weight thiols achieved detection limits in the femtomole range. nih.gov For soil matrices, analytical procedures typically begin with an extraction step using a suitable solvent, such as an acetonitrile-water solution, followed by a clean-up procedure using solid-phase extraction (SPE) cartridges like Florisil or C18. nih.gov The final determination is often carried out by HPLC with a UV detector. A method for thidiazuron, a sulfur-containing compound, in soil reported a limit of quantification (LOQ) of 0.01 mg/kg. nih.gov

The analysis of this compound in air samples would likely involve techniques developed for other volatile sulfur compounds. One established method involves trapping and concentrating the analytes from the air, followed by analysis using gas chromatography with a flame photometric detector (FPD), which is specific for sulfur compounds. nih.gov Cryogenic trapping is a common preconcentration technique. nih.govrsc.orgkoreascience.kr For example, a GC technique for various VSCs in the air, including thiols and sulfides, involves trapping the compounds at -196°C in a glass tube filled with a porous polymer like Tenax GC. nih.gov This method can achieve detection at the parts per trillion level. nih.gov Membrane Inlet Mass Spectrometry (MIMS) has also been shown to be an excellent method for the analysis of VOSCs in air, with detection limits in the micrograms per cubic meter range. acs.org

The following table summarizes research findings for the analysis of analogous sulfur-containing compounds in various environmental matrices, which could be adapted for the analysis of this compound.

| Compound(s) | Matrix | Analytical Method | Key Findings (Detection/Quantification Limits) |

| Dimethyl sulfide, Diethyl sulfide, Dimethyl disulfide, Dimethyl trisulfide | Surface Water | Headspace GC-MS | MDL: 0.02–0.2 μg/L; MQL: 0.06–0.5 μg/L scispace.com |

| Thidiazuron | Soil | HPLC-UV | LOQ: 0.01 mg/kg nih.gov |

| Volatile sulfur compounds (H₂S, COS, CS₂, thiols, sulfides, disulfides) | Air | Tenax trapping and GC-FPD | Detection at parts per trillion level nih.gov |

| Volatile organic sulfur compounds | Air | Membrane Inlet Mass Spectrometry (MIMS) | Detection limits: a few μg/m³ acs.org |

| Low molecular weight thiols | Human Urine | HPLC with fluorescence detection | Detection limits: 3.5 to 15.0 fmol nih.gov |

Future Research Directions and Applications in Academic Contexts

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of thio-acetic acids often involves the reaction of a thiol with a haloacetic acid, which may use harsh reagents and solvents. Future research will likely focus on developing more environmentally benign and efficient synthetic methodologies. The goal is to improve atom economy, reduce waste, and utilize renewable resources.

Key areas for investigation include:

Green Solvents: Shifting from traditional organic solvents to greener alternatives like water, supercritical fluids, or bio-based solvents. Acetic acid itself has been studied as a more environmentally friendly solvent for certain polymer processes. mdpi.com

Catalytic Approaches: Exploring enzymatic catalysis, which offers high selectivity and operates under mild conditions, or heterogeneous catalysis to simplify catalyst recovery and reuse. For instance, solid acid catalysts like ion-exchange resins are used in related esterification reactions to avoid the corrosion and separation issues associated with liquid acids like sulfuric acid. researchgate.net

Flow Chemistry: Implementing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for more efficient scaling compared to batch processes.

Alternative Reagents: Investigating alternative starting materials to avoid halogenated compounds, potentially through direct carboxylation or other C-H activation strategies.

Table 1: Comparison of Synthetic Approaches for Thio-acetic Acid Derivatives

| Feature | Conventional Synthesis (e.g., Williamson Ether Synthesis) | Potential Sustainable Routes |

| Starting Materials | Isobutylthiol, Monochloroacetic Acid | Bio-based thiols, alternative carboxylating agents |

| Solvent | Organic Solvents (e.g., DMF, Acetone) | Water, Supercritical CO₂, Bio-solvents |

| Catalyst | Strong Base (e.g., NaOH, NaH) | Enzymes, Heterogeneous Catalysts, Organocatalysts |

| By-products | Stoichiometric salt waste (e.g., NaCl) | Minimal waste, recyclable components |

| Process Type | Batch Processing | Continuous Flow Chemistry |

Exploration of Advanced Catalytic Applications for (Isobutylthio)acetic Acid Derivatives

The functional groups within this compound—the thioether and the carboxylic acid—suggest that its derivatives could serve as valuable ligands or organocatalysts. The sulfur atom can coordinate with transition metals, while the carboxylate group can be modified to tune electronic and steric properties.

Future research could explore:

Ligand Development: Synthesizing ester or amide derivatives to create bidentate (S, O or S, N) ligands for transition metal catalysis. These new ligands could be screened for activity in cross-coupling reactions, hydrogenations, or polymerizations.

Organocatalysis: Utilizing the carboxylic acid moiety for Brønsted acid catalysis or modifying the structure to create novel chiral organocatalysts for asymmetric synthesis.

Phase-Transfer Catalysis: The combination of a hydrophobic isobutyl group and a potentially hydrophilic functional group derived from the carboxylic acid could be exploited in the design of new phase-transfer catalysts.

Further Elucidation of Molecular Mechanisms in Biological Systems (Non-Clinical)

While this compound itself is not extensively studied, its structural analog, S-Carboxymethyl-L-cysteine (CMC), is known to possess antioxidant properties. mdpi.comresearchgate.net This suggests that this compound could exhibit interesting, non-clinical biological activities worthy of investigation at a molecular level.

Academic research in this area could focus on:

Antioxidant Properties: Investigating the compound's ability to scavenge reactive oxygen species (ROS) in cellular models. The thioether sulfur can be oxidized to sulfoxide (B87167) and sulfone, suggesting a potential role in redox processes.

Enzyme Interactions: Studying the compound as a potential inhibitor or substrate for enzymes involved in sulfur metabolism or other relevant biochemical pathways. The structural similarity to natural amino acid derivatives could lead to interactions with specific enzymes. researchgate.net

Metabolic Fate: Using cell cultures (e.g., hepatocytes) to trace the metabolic pathway of this compound, identifying potential metabolites and understanding its biotransformation. This parallels studies on similar compounds like CMC, which is metabolized to its corresponding sulfoxide. researchgate.net

Integration of this compound into Materials Science and Nanotechnology

The unique combination of a hydrophilic head (carboxylic acid) and a hydrophobic tail (isobutylthio group) makes this molecule a candidate for applications in surface modification and polymer science.

Potential research directions include:

Self-Assembled Monolayers (SAMs): The thioether group can facilitate the chemisorption of the molecule onto metal surfaces, particularly gold. The carboxylic acid can then be used to alter surface properties (e.g., wettability) or to anchor other molecules, nanoparticles, or biomolecules.

Functional Polymers: this compound can be used as a monomer or a modifying agent to synthesize functional polymers. The carboxylic acid group can be polymerized, or the entire molecule can be grafted onto existing polymer backbones to impart new properties, such as metal-ion binding or altered hydrophobicity.

Biomaterial Coatings: The molecule could be integrated into coatings for biomedical devices. The specific surface properties it imparts could influence protein adsorption and cell adhesion, areas of significant academic interest. The use of acetic acid as a non-toxic solvent for polymers like Poly(3-hydroxybutyrate) (PHB) highlights the potential for creating biocompatible materials. mdpi.com

Potential as a Synthetic Precursor for Complex Organic Molecules

This compound contains multiple reactive sites that can be selectively modified, making it a versatile building block for the synthesis of more complex molecules.

Future synthetic applications could involve:

Functional Group Interconversion: The carboxylic acid can be readily converted into a wide range of functional groups, including esters, amides, alcohols (via reduction), and acyl chlorides. These transformations are fundamental steps in multi-step organic synthesis. mdpi.com

Oxidation of the Sulfur Atom: The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone. These functional groups are prevalent in many biologically active molecules and are important intermediates in organic synthesis.

Alpha-Functionalization: The carbon atom alpha to the carboxylic acid could potentially be halogenated or otherwise functionalized, providing another point for molecular elaboration.

Scaffold for Libraries: The compound can serve as a starting scaffold for combinatorial chemistry, allowing for the rapid synthesis of a library of derivatives to be screened for various applications, from catalysis to biological activity.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reagent(s) | Product Functional Group | Potential Application |

| Carboxylic Acid | SOCl₂, then R₂NH | Amide | Peptide synthesis, polymer building block |

| Carboxylic Acid | R-OH, Acid Catalyst | Ester | Fragrances, solvents, ligand synthesis researchgate.netbohrium.com |

| Carboxylic Acid | LiAlH₄ or BH₃ | Primary Alcohol | Precursor for other functional groups |

| Thioether | H₂O₂, m-CPBA | Sulfoxide / Sulfone | Pharmaceutical intermediates, synthetic handles |

Q & A

Basic: What are the standard synthesis routes for (isobutylthio)acetic acid, and how are reaction efficiencies quantified?

Methodological Answer:

this compound is typically synthesized via nucleophilic substitution or thiol-ene reactions. A common approach involves reacting isobutylthiol with chloroacetic acid under alkaline conditions (pH 9–11) to promote thiolate ion formation, enhancing reactivity . Efficiency is quantified using:

- Yield calculations : Isolated yield (%) after purification (e.g., column chromatography).

- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track reactant consumption and product formation .

- Kinetic analysis : Rate constants derived from time-resolved concentration measurements.

Advanced: How can researchers optimize solvent systems and catalysts to improve selectivity in this compound synthesis?

Methodological Answer:

Optimization requires systematic screening of:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while non-polar solvents may reduce side reactions.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .

- Temperature gradients : Lower temperatures (0–25°C) minimize thermal degradation of intermediates.

Design a fractional factorial experiment to isolate variables, and validate results with ANOVA to identify significant factors .

Basic: What spectroscopic techniques are used to characterize this compound, and what key signals indicate purity?

Methodological Answer:

- NMR :

- ¹H NMR : Thioether proton (CH₂-S) appears at δ 2.5–3.0 ppm; carboxylic acid (COOH) proton at δ 10–12 ppm (broad).

- ¹³C NMR : Carbonyl (C=O) at ~170 ppm; sulfur-bound carbons (C-S) at 30–40 ppm.

- FT-IR : Strong C=O stretch at 1700–1725 cm⁻¹ and S-C absorption at 600–700 cm⁻¹.

- Mass Spectrometry : Molecular ion peak [M+H]+ at m/z 148.1 (calculated for C₆H₁₂O₂S) confirms molecular weight .

Purity is indicated by sharp, non-split peaks and absence of extraneous signals in NMR/IR.

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Methodological Answer:

Contradictions often arise from:

- Varied experimental conditions (e.g., pH, solvent purity).

- Inconsistent quantification methods (e.g., UV-Vis vs. HPLC for concentration).

To address this:

Replicate studies under standardized conditions (controlled pH, temperature, solvent grade).

Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to compare effect sizes across studies .

Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in carboxylic groups) to trace reaction pathways and identify intermediates .

Basic: What are the recommended protocols for assessing the toxicity of this compound in vitro?

Methodological Answer:

- Cell viability assays : Use MTT or resazurin assays on human cell lines (e.g., HEK293) at concentrations 0.1–10 mM.

- Oxidative stress markers : Quantify ROS production via DCFH-DA fluorescence.

- Apoptosis assays : Annexin V/PI staining followed by flow cytometry.

Include positive controls (e.g., hydrogen peroxide for ROS) and validate with triplicate runs .

Advanced: How can researchers design a study to elucidate the metabolic pathways of this compound in mammalian systems?

Methodological Answer:

- Isotopic tracing : Administer ¹³C-labeled this compound to model organisms (e.g., mice) and track metabolites via LC-MS/MS.

- Enzyme inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify detoxification pathways.

- Tissue distribution : Use autoradiography or MALDI imaging to map compound localization .

Basic: What computational methods predict the physicochemical properties of this compound?

Methodological Answer:

- DFT calculations : Optimize molecular geometry and calculate dipole moments, logP, and pKa using Gaussian or ORCA software.

- Molecular dynamics (MD) : Simulate solubility in water/organic solvents (e.g., GROMACS).

- QSPR models : Corrogate experimental data with descriptors like polar surface area or H-bond donors .

Advanced: How can hybrid QM/MM models improve predictions of this compound’s reactivity in enzymatic systems?

Methodological Answer:

- Hybrid modeling : Combine quantum mechanics (QM) for active-site interactions (e.g., enzyme-substrate binding) with molecular mechanics (MM) for protein-environment effects.

- Parameterization : Use crystallographic data (e.g., PDB IDs) to define enzyme active sites.

- Validation : Compare predicted activation energies with experimental kinetics (Arrhenius plots) .

Basic: What methods assess the environmental stability of this compound in aqueous systems?

Methodological Answer:

- Hydrolysis studies : Incubate at pH 3–9 (buffered solutions) and monitor degradation via HPLC.

- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) and quantify half-life.

- Microbial degradation : Use OECD 301B test with activated sludge to measure biodegradability .

Advanced: How can machine learning predict degradation pathways of this compound under varying environmental conditions?

Methodological Answer:

- Dataset curation : Compile experimental degradation data (half-lives, metabolites) from literature.

- Feature engineering : Include variables like pH, temperature, and soil organic content.

- Algorithm selection : Train random forest or neural networks to classify dominant pathways (e.g., hydrolysis vs. oxidation).

Validate models with k-fold cross-validation and SHAP analysis for interpretability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.